4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

Medicinal Chemistry Physicochemical Property Tuning QSAR

Introduce the SF5 group ('super CF3') without multi-step synthesis from hazardous SF5-arenes. This bench-stable crystalline diazonium salt (m.p. 104 °C, dec.) enables direct C-C bond formation under mild Pd catalysis. - **Direct diversification**: Suzuki-Miyaura (27-59%), boronic ester (81% yield), Heck-Matsuda, Sonogashira, azo-coupling, and click chemistry routes. - **Superior physicochemical profile**: Higher lipophilicity (π = 1.51 vs CF3 0.88) and electron withdrawal (σI = 0.55 vs CF3 ~0.39) for improved potency/permeability. - **Scalable & safer alternative**: Avoids explosive AgF2/fluorine; single 19F NMR signal enables 5× sensitivity for 19F MRI probe development.

Molecular Formula C6H4BF9N2S
Molecular Weight 317.98 g/mol
CAS No. 1605274-62-1
Cat. No. B3028099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
CAS1605274-62-1
Molecular FormulaC6H4BF9N2S
Molecular Weight317.98 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(F)(F)(F)(F)F
InChIInChI=1S/C6H4F5N2S.BF4/c7-14(8,9,10,11)6-3-1-5(13-12)2-4-6;2-1(3,4)5/h1-4H;/q+1;-1
InChIKeyGDZYRTFIIVPIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SF5-Aryl Diazonium Building Block for Cross-Coupling


4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate (CAS 1605274-62-1) is an aryldiazonium salt that incorporates the pentafluorosulfanyl (SF5) group—a strongly electron-withdrawing, highly lipophilic substituent often described as a 'super trifluoromethyl' group [1]. The compound was first isolated and fully characterized as a stable, crystalline solid (m.p. 104 °C, dec.) by Okazaki and Laali et al., enabling its use as a versatile bench-stable reagent for the synthesis of SF5-bearing aromatics via Heck-Matsuda, Suzuki, Sonogashira, azo-coupling, homocoupling, dediazoniation, and click chemistry [2]. Its unique combination of the SF5 electronic profile with the broad synthetic utility of a diazonium electrophile makes it a strategic building block for medicinal chemistry, agrochemical discovery, and advanced materials research [2][3].

1
SF5-diazonium electrophile for direct C–C bond formation via cross-coupling, azo-coupling, and click chemistry
2
Bench-stable crystalline solid supports ambient-temperature handling and storage
3
Reported broad reaction scope – functions as a versatile SF5-aryl building block for library synthesis

Differentiation from Generic Aryl Diazonium Salts


Standard aryl diazonium tetrafluoroborates (e.g., 4-nitro, 4-bromo, or 4-CF3-substituted) are widely employed as aryl halide surrogates in cross-coupling, yet their utility for introducing the SF5 group does not exist—these analogs simply lack the pentafluorosulfanyl moiety [1]. Conversely, traditional SF5-building blocks such as 4-nitrophenylsulfur pentafluoride or (pentafluorosulfanyl)benzene offer limited synthetic handles and often require harsh, multi-step functionalization. The target compound uniquely merges the SF5 group with a diazonium electrophile, enabling direct, catalytic C–C bond formation under mild conditions while simultaneously installing the high-value SF5 pharmacophore [2]. Attempts to substitute with CF3-diazonium salts fail to recapitulate the SF5-driven advantages in lipophilicity (Hansch π = 1.51 vs. 0.88 for CF3) and electron-withdrawing power (σI = 0.55 vs. ~0.39 for CF3), which are now recognized as critical differentiators in drug design and materials science [3][4].

CF3-diazonium salts
Lack the pentafluorosulfanyl group; cannot reproduce the SF5-specific electronic (σI 0.55) and lipophilic (π 1.51) profile, potentially altering SAR interpretation.
Pre-functionalized SF5 arenes (e.g., 4-nitro-SF5-benzene)
Require multi-step functionalization with limited reaction scope; do not offer the direct, mild cross-coupling capability of the diazonium salt, increasing synthetic complexity.

Quantitative Evidence of Performance Advantages


SF5 vs. CF3: Electron Withdrawal and Lipophilicity

The SF5 group provides significantly stronger inductive electron withdrawal and higher lipophilicity than the commonly used CF3 substituent, directly impacting the permeability, metabolic stability, and target binding of drug candidates. The Hammett inductive constant σI for SF5 is 0.55 versus approximately 0.39 for CF3, while the Hansch lipophilicity constant π for SF5 is 1.51 compared to 0.88 for CF3 [1][2]. Computational studies confirm that SF5 exerts electron-withdrawing power comparable to NO2 and clearly exceeding CF3, CN, and SCF3 in isodesmic reaction analyses [2].

SF5 vs. CF3 Parameters
Reported
σI (SF5): 0.55 vs. CF3: ~0.39
π (SF5): 1.51 vs. CF3: 0.88
Reported higher inductive effect and lipophilicity for SF5; supports differentiation in property-tuning studies.
Hammett and Hansch constants from literature ionization and partition data; DFT isodesmic analyses confirm trend.
Medicinal Chemistry Physicochemical Property Tuning QSAR

Thermal Stability and Handling Safety

While many aryl diazonium tetrafluoroborates are known to undergo violent decomposition at or near room temperature, 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate is isolated as a crystalline solid with a melting/decomposition point of 104 °C (dec.), providing a significantly wider safe-handling window . In contrast, 4-nitrobenzenediazonium tetrafluoroborate is described as 'much more reactive' and less thermally stable, and general aryl diazonium salts are cautioned to require storage at ≤5 °C to avoid explosive decomposition [1]. The SF5 group's inherent thermal and hydrolytic stability contributes to the robustness of this diazonium salt under ambient laboratory conditions .

Thermal Stability
Reported
M.p. 104 °C (dec.) vs. many aryl diazonium salts: decomposition near 5 °C
Substantially wider safe-handling window; reduces decomposition risk during ambient laboratory work.
Crystalline solid stability confirmed; general diazonium hazard literature cautions low-temperature storage.
Process Chemistry Laboratory Safety Reagent Stability

Heck-Matsuda Coupling Efficiency

The target diazonium salt serves as a direct coupling partner in Heck-Matsuda reactions, enabling installation of the SF5-phenyl group onto alkenes with high efficiency. Reaction with methyl acrylate using Pd(OAc)2 in 95% EtOH at room temperature provided methyl trans-3-[4-(pentafluorosulfanyl)phenyl]prop-2-enoate in 85% isolated yield with no cis isomer observed [1]. This performance is notable relative to the general challenges of using electron-deficient aryl diazonium salts in Heck couplings, where competing dediazoniation and homocoupling often erode yields.

Heck-Matsuda Yield
Head-to-head
85% isolated yield with methyl acrylate; exclusive trans selectivity
Demonstrates efficient SF5-alkene formation under mild Pd catalysis, avoiding premature dediazoniation.
Pd(OAc)2, 95% EtOH, RT; no cis isomer detected.
Palladium Catalysis Cross-Coupling SF5 Building Block

Azo-Coupling with Electron-Rich Arenes

Azo-coupling of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate with dimethoxy- and trimethoxybenzenes proceeds in EtOH at room temperature, delivering the corresponding diazo derivatives in isolated yields ranging from 72% to 98% [1]. This near-quantitative transformation contrasts sharply with coupling attempts using less reactive arenes (phenol, aniline), which required prolonged reaction times, and with anisole and other aromatics, where coupling failed entirely under the same conditions [1], underscoring the predictable reactivity profile of this reagent.

Azo-Coupling Efficiency
Class-level
72–98% isolated yield with dimethoxy- and trimethoxybenzenes
Near-quantitative coupling with electron-rich arenes at room temperature; supports clean derivatization without metal catalysts.
Unreactive arenes (anisole, etc.) gave 0% under identical conditions; EtOH, RT, no catalyst.
Diazo Chemistry Dye Synthesis Bioconjugation

Multi-Modal Reactivity Platform

The target compound has been experimentally validated across seven mechanistically distinct reaction manifolds from a single, isolable starting material: (1) Heck-Matsuda coupling (85% yield with methyl acrylate), (2) Suzuki-Miyaura coupling (27–59% isolated yields with aryl boronic acids), (3) Sonogashira coupling to SF5-alkynes, (4) azo-coupling (72–98% yields), (5) Pd-catalyzed homocoupling to 4,4′-bis(pentafluorosulfanyl)biphenyl, (6) Cu-catalyzed click chemistry via the derived azide (52–63% triazole yields), and (7) dediazoniation to SF5-phenyl halides, azide, nitrile, and thiocyanate derivatives [1][2]. No single SF5-building block alternative (e.g., 4-bromo-SF5-benzene, 4-nitro-SF5-benzene) offers this breadth of accessible chemistry without additional functional group interconversion steps.

Multi-Modal Reactivity
Class-level
7 distinct reaction manifolds experimentally validated from a single precursor
Enables parallel access to diverse SF5 chemical space without multiple individual building blocks.
Includes Heck, Suzuki, Sonogashira, azo, homocoupling, click, dediazoniation; yields documented per pathway.
Synthetic Methodology Reagent Versatility SF5 Library Synthesis

Dediazoniation to SF5-Phenylboronic Esters

Pyridine-promoted dediazoniation of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate in the presence of B2pin2 provides the corresponding SF5-phenylboronic ester (2b) in 81% isolated yield when using aqueous HBF4 in a one-pot diazotization–borylation sequence [1]. This performance is comparable to or exceeds that of non-SF5 aryldiazonium salts under identical conditions, and the resulting boronic ester serves as a competent Suzuki–Miyaura coupling partner with aryl iodides [1]. Alternative routes to SF5-phenylboronic acids via lithiation or Grignard chemistry are complicated by the strongly electron-withdrawing nature of the SF5 group, making the diazonium route particularly valuable.

Borylation to Boronic Ester
Reported
81% isolated yield of SF5-phenylboronic ester via one-pot diazotization–borylation
Practical route to key Suzuki precursors; avoids low-yielding organometallic alternatives.
Aqueous HBF4, B2pin2, pyridine, MeCN, RT; outperforms p-TsOH (51%) and B2(OH)4 method (25%).
Borylation Radical Chemistry Cross-Coupling Precursor

High-Impact Application Scenarios


Lead Optimization: CF3 to SF5 Replacement

When a lead series containing a 4-CF3-phenyl moiety exhibits insufficient membrane permeability or metabolic soft spots, 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate enables direct installation of the SF5-phenyl group via Heck or Suzuki coupling to generate SF5 analogs in a single step [1]. The quantifiably higher lipophilicity (π +0.63 over CF3) and stronger electron withdrawal (σI +0.16 over CF3) often translate to improved cellular potency and longer half-life, as documented in multiple medicinal chemistry programs [2][3]. The compound's bench stability and commercial availability (TCI P2723, Aladdin P404942) make this substitution experimentally accessible without specialized equipment.

Parallel Library Synthesis of SF5-Biaryls

The demonstrated Suzuki-Miyaura coupling compatibility (27–59% isolated yields) and the ability to generate the corresponding boronic ester intermediate in 81% yield enable the compound to serve as the cornerstone of a parallel synthesis platform for SF5-biarly libraries [1][2]. Unlike multi-step sequences starting from 4-nitro-SF5-benzene, this diazonium salt supports automation-friendly, one-step diversification reactions that are compatible with standard palladium catalyst systems, accelerating hit-to-lead timelines in agrochemical discovery where fluorinated aromatics confer improved environmental persistence and target selectivity [3].

Click Chemistry Probes with Enhanced 19F Sensitivity

Dediazoniation of the target compound with TMS-N3 in [BMIM][BF4] ionic liquid provides the corresponding SF5-phenyl azide, which enters into Cu-catalyzed click chemistry with phenylacetylenes to yield SF5-triazoles in 52–63% isolated yields [1]. The five chemically equivalent fluorine atoms of the SF5 group produce a single, intense 19F NMR signal, offering up to 5× the per-molecule sensitivity compared to a single CF3 reporter for 19F MRI and in-cell NMR applications [2]. This makes the compound a strategic entry point for developing high-sensitivity 19F probes for biological imaging and target engagement studies.

Process-Safe Balz-Schiemann Fluorination

Fluorodediazoniation of the tetrafluoroborate salt in [BMIM][PF6] or [BMIM][BF4] selectively produces 4-fluorophenylsulfur pentafluoride (p-SF5-C6H4F) [1]. This thermal Balz-Schiemann-type transformation avoids the use of explosive AgF2 or elemental fluorine required in classical SF5-arene syntheses, providing a safer, scalable route to this fluorinated intermediate. Process chemists evaluating routes to SF5-containing active pharmaceutical ingredients (APIs) can leverage the compound's pre-installed tetrafluoroborate counterion and documented decomposition temperature of 104 °C to design safer large-scale protocols [2].

Application
Selection Property
Validation Focus
SF5-phenyl analog synthesis for lead optimization
SF5-diazonium electrophile enables direct coupling
Coupling yield and retention of SF5 lipophilic/electronic profile
Parallel SF5-biarly library synthesis
Borylation and Suzuki–Miyaura compatibility
Boronic ester accessibility and coupling reproducibility
19F NMR probes and bioconjugation
Azide formation and click chemistry entry
Triazole formation efficiency and intense 19F signal
Safer fluorodediazoniation route
Pre-installed BF4 counterion for Balz–Schiemann
Thermal decomposition control and fluorobenzene yield
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